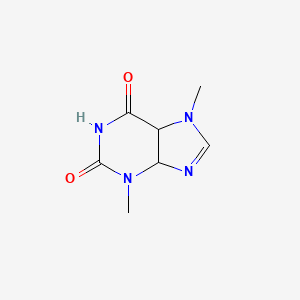
3,7-Dimethyl-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theobromine, also known as 3,7-dimethylxanthine, is a naturally occurring alkaloid found primarily in the cacao plant (Theobroma cacao). It is a bitter compound that is chemically related to caffeine and theophylline. Theobromine is most commonly associated with chocolate, where it contributes to the characteristic bitter taste. It is also found in other foods such as tea leaves and the kola nut .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theobromine can be synthesized through various chemical processes. One common method involves the methylation of xanthine. For instance, 3-methylxanthine disodium salt can be reacted with dimethyl sulfate in the presence of sodium carbonate and acetone as a solvent. The reaction mixture is then acidified to yield theobromine .
Industrial Production Methods: Industrial production of theobromine often involves extraction from natural sources such as cacao beans. The beans are fermented, dried, roasted, and then processed to extract theobromine. Another method involves the chemical synthesis from precursors like monomethyl urea and cyanoacetic acid, followed by a series of reactions including condensation, nitrosation, reduction, acylation, and methylation .
Chemical Reactions Analysis
Types of Reactions: Theobromine undergoes various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the theobromine molecule.
Substitution: Theobromine can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of theobromine N-oxide, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Theobromine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: Theobromine is studied for its effects on cellular metabolism and DNA/RNA structure.
Industry: Theobromine is used in the production of cosmetics and as an additive in various products.
Mechanism of Action
Theobromine exerts its effects primarily through the antagonism of adenosine receptors. By blocking these receptors, theobromine prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity. Additionally, theobromine inhibits phosphodiesterase, resulting in increased levels of cyclic AMP, which promotes relaxation of smooth muscle and bronchodilation .
Comparison with Similar Compounds
Theobromine is chemically similar to other methylxanthines such as caffeine, theophylline, paraxanthine, and 7-methylxanthine. These compounds differ mainly in the number and position of methyl groups on the xanthine base .
Comparison Highlights:
Caffeine: Contains an additional methyl group compared to theobromine, making it a more potent central nervous system stimulant.
Theophylline: Similar to theobromine but has stronger bronchodilator effects, making it useful in treating asthma.
Paraxanthine: A metabolite of caffeine with similar properties to theobromine.
7-Methylxanthine: Another related compound with distinct pharmacological effects.
Theobromine’s unique combination of mild stimulant, bronchodilator, and vasodilator properties distinguishes it from its counterparts, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3,7-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3-5H,1-2H3,(H,9,12,13) |
InChI Key |
QLGDDVAGJMVLJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2C1C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















